molecular formula C6H3Br4N B13429132 2,3,4,5-Tetrabromoaniline CAS No. 24339-58-0

2,3,4,5-Tetrabromoaniline

Cat. No.: B13429132
CAS No.: 24339-58-0
M. Wt: 408.71 g/mol
InChI Key: ZRLODVWGYJSMCP-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrabromoaniline is an organic compound characterized by the presence of four bromine atoms attached to the benzene ring and an amino group This compound is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine atoms at the 2, 3, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrabromoaniline typically involves the bromination of aniline. The process can be carried out through electrophilic aromatic substitution, where aniline reacts with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to ensure selective bromination at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from aniline. The process includes nitration, reduction, and subsequent bromination steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrabromoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

2,3,4,5-Tetrabromoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrabromoaniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo selective reactions and form stable complexes makes it valuable in various research and industrial contexts .

Properties

CAS No.

24339-58-0

Molecular Formula

C6H3Br4N

Molecular Weight

408.71 g/mol

IUPAC Name

2,3,4,5-tetrabromoaniline

InChI

InChI=1S/C6H3Br4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2

InChI Key

ZRLODVWGYJSMCP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)N

Origin of Product

United States

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